2,3,4,9-Tetrahydro-2-(1-piperidinylacetyl)-1-(3-pyridinyl)-1H-pyrido(3,4-b)indole
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Overview
Description
2,3,4,9-Tetrahydro-2-(1-piperidinylacetyl)-1-(3-pyridinyl)-1H-pyrido(3,4-b)indole is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a pyridoindole core, which is a fused ring system combining pyridine and indole structures.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,9-Tetrahydro-2-(1-piperidinylacetyl)-1-(3-pyridinyl)-1H-pyrido(3,4-b)indole typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Formation of the pyridoindole core through cyclization of appropriate precursors.
Acylation Reactions: Introduction of the piperidinylacetyl group via acylation reactions using reagents like acyl chlorides or anhydrides.
Substitution Reactions: Functionalization of the pyridine ring through substitution reactions.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates and selectivity.
Purification Techniques: Techniques such as crystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2,3,4,9-Tetrahydro-2-(1-piperidinylacetyl)-1-(3-pyridinyl)-1H-pyrido(3,4-b)indole can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states using oxidizing agents.
Reduction: Reduction of functional groups to lower oxidation states using reducing agents.
Substitution: Replacement of functional groups with other groups through nucleophilic or electrophilic substitution.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2,3,4,9-Tetrahydro-2-(1-piperidinylacetyl)-1-(3-pyridinyl)-1H-pyrido(3,4-b)indole involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors on cell surfaces to modulate cellular responses.
DNA/RNA: Intercalation into DNA or RNA to affect gene expression.
Comparison with Similar Compounds
Similar Compounds
2,3,4,9-Tetrahydro-1H-pyrido(3,4-b)indole: Lacks the piperidinylacetyl and pyridinyl groups.
1-(3-Pyridinyl)-1H-pyrido(3,4-b)indole: Lacks the tetrahydro and piperidinylacetyl groups.
2-(1-Piperidinylacetyl)-1H-pyrido(3,4-b)indole: Lacks the tetrahydro and pyridinyl groups.
Uniqueness
2,3,4,9-Tetrahydro-2-(1-piperidinylacetyl)-1-(3-pyridinyl)-1H-pyrido(3,4-b)indole is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.
Properties
CAS No. |
110785-22-3 |
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Molecular Formula |
C23H26N4O |
Molecular Weight |
374.5 g/mol |
IUPAC Name |
1-piperidin-1-yl-1-(1-pyridin-3-yl-1,9-dihydropyrido[3,4-b]indol-2-yl)ethanol |
InChI |
InChI=1S/C23H26N4O/c1-23(28,26-13-5-2-6-14-26)27-15-11-19-18-9-3-4-10-20(18)25-21(19)22(27)17-8-7-12-24-16-17/h3-4,7-12,15-16,22,25,28H,2,5-6,13-14H2,1H3 |
InChI Key |
AMUFEKPACYWJNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(N1CCCCC1)(N2C=CC3=C(C2C4=CN=CC=C4)NC5=CC=CC=C35)O |
Origin of Product |
United States |
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